1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one
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Overview
Description
1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a thiadiazine ring, and is substituted with methyl and phenyl groups. The presence of these functional groups and the fused ring system contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiadiazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound’s interaction with biological targets, such as enzymes and receptors, has been studied using molecular docking and dynamics simulations.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds, which can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s structure allows it to fit into the active site of these targets, forming stable complexes through hydrophobic interactions and hydrogen bonding. This interaction disrupts the normal function of the target, resulting in the desired biological effect, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar fused ring system and has been studied for its anti-tumor activity.
Thiazole Derivatives: Compounds with thiazole rings have shown similar biological activities and are used in medicinal chemistry.
Uniqueness
1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one is unique due to its specific substitution pattern and the combination of pyridazine and thiadiazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
90330-81-7 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1,6-dimethyl-3-phenylpyridazino[4,5-e][1,3,4]thiadiazin-5-one |
InChI |
InChI=1S/C13H12N4OS/c1-16-10-8-14-17(2)13(18)11(10)19-12(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
UCTSCYUQPFFEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(N=C2)C)SC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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